1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Overview
Description
1-[2-(2-Furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a furylvinyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with furylvinyl derivatives in the presence of a base such as triethylamine and a solvent like xylene . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Chemical Reactions Analysis
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and antimicrobial agent.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other heterocyclic compounds. It can be used as a building block for the construction of more complex molecules.
Material Science: The electronic properties of triazoloquinoline derivatives make them suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with various molecular targets and pathways. In medicinal applications, this compound is believed to exert its effects by intercalating into DNA, thereby disrupting the replication and transcription processes of pathogenic organisms . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of these organisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits antiviral and antimicrobial activities, but its structure differs in the presence of a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]pyridine: This compound has shown antimalarial activity and differs in the presence of a pyridine ring instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential as a therapeutic agent make it a valuable subject for further study and development.
Properties
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[4,3-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-14-12(4-1)7-9-15-17-18-16(19(14)15)10-8-13-5-3-11-20-13/h1-11H/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWIBPSLBSFJA-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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